An In-depth Technical Guide on the Stability of 2-Chloro-5-iodo-4-methoxypyridine Under Ambient Conditions
An In-depth Technical Guide on the Stability of 2-Chloro-5-iodo-4-methoxypyridine Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Chloro-5-iodo-4-methoxypyridine
2-Chloro-5-iodo-4-methoxypyridine is a substituted pyridine derivative. Halopyridines, such as this compound, are crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of chloro, iodo, and methoxy substituents on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor in medicinal chemistry and drug discovery. The inherent reactivity of the pyridine ring, influenced by the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] Understanding the stability of this compound under typical laboratory (ambient) conditions is paramount for ensuring reproducible experimental outcomes and maintaining the quality of synthesized materials.
Physicochemical Properties and Identification
A foundational understanding of the compound's basic properties is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C6H5ClINO | [4][5] |
| Molecular Weight | 269.47 g/mol | [5][6] |
| Appearance | Solid (Typical) | [7] |
| Melting Point | 95-98 °C (for the related compound 2-Chloro-5-iodopyridine) | |
| CAS Number | 1211516-07-2 | [5][8][9] |
Note: The melting point is for a structurally similar compound and should be considered as an estimate.
Core Stability Profile under Ambient Conditions
"Ambient conditions" in a laboratory setting can vary. For the purpose of this guide, we will consider room temperature (approximately 20-25°C), exposure to atmospheric moisture, and ambient light.
General Recommendations for Storage and Handling
Multiple supplier safety data sheets provide consistent recommendations for the storage of 2-Chloro-5-iodo-4-methoxypyridine and structurally similar compounds. These guidelines are designed to mitigate degradation and maintain the compound's integrity.
-
Temperature: Store in a cool, dry, and well-ventilated place.[7][10] Some suppliers specifically recommend refrigeration or storage in a freezer at temperatures under -20°C.[6][11]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[7][10][11][12] Storage under an inert atmosphere is also recommended to prevent reactions with atmospheric components.[6]
-
Light: While not always explicitly stated, keeping the compound in a dark place is a general best practice for complex organic molecules to prevent photochemical degradation.[6]
Potential Degradation Pathways
While specific degradation pathways for 2-Chloro-5-iodo-4-methoxypyridine have not been extensively documented in publicly available literature, we can infer potential routes of degradation based on the chemical nature of halopyridines.
-
Hydrolysis: The presence of water or moisture can lead to the hydrolysis of the chloro and iodo substituents. This is a common degradation pathway for many pharmaceutical compounds.[13] The pyridine ring itself is generally stable to hydrolysis, but the halogen substituents can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.
-
Oxidation: Autoxidation, a reaction with atmospheric oxygen, is a significant cause of chemical degradation for many organic molecules.[13] The pyridine ring, while relatively electron-poor, can still undergo oxidation, potentially at the nitrogen atom to form an N-oxide.[3]
-
Photodegradation: Exposure to UV light can induce various photochemical reactions, including ester cleavage, photooxidation, and dehalogenation in similar molecules.[14] Given the presence of iodine, which can be light-sensitive, protection from light is a critical stability consideration.
The following diagram illustrates the potential primary degradation pathways under ambient conditions.
Caption: Potential Degradation Pathways for 2-Chloro-5-iodo-4-methoxypyridine.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-Chloro-5-iodo-4-methoxypyridine, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products and pathways of 2-Chloro-5-iodo-4-methoxypyridine under various stress conditions.
Materials:
-
2-Chloro-5-iodo-4-methoxypyridine (high purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV-Vis spectrophotometer
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-5-iodo-4-methoxypyridine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep the solid compound in a controlled temperature oven (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.
-
Couple the HPLC to a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Propose the structures of the degradation products based on their mass spectral data.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Safety and Handling Precautions
It is imperative to handle 2-Chloro-5-iodo-4-methoxypyridine with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11][12] In case of dust formation, use a dust mask.
-
Engineering Controls: Handle in a well-ventilated place.[10][12] Ensure that eyewash stations and safety showers are close to the workstation.[12]
-
Hazards: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8][11] It can also cause serious eye damage.[8]
-
First Aid:
Conclusion
While a definitive, long-term stability study on 2-Chloro-5-iodo-4-methoxypyridine under ambient conditions is not publicly documented, the available data from safety information and the known reactivity of halopyridines strongly suggest that the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to maintain its integrity. For critical applications in drug development and research, it is highly recommended that researchers perform their own stability assessments using forced degradation studies to understand the specific degradation profile and ensure the quality of their starting materials. Adherence to proper handling and safety protocols is essential when working with this and any other chemical intermediate.
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2-chloro-4-iodo-5-methylpyridine SDS, 1197957-18-8 Safety Data Sheets - ECHEMI.
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.
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2-Chloro-4-iodo-5-(methoxymethoxy)pyridine - Fluorochem.
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed.
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Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed.
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Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH.
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Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC.
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New Insights into the Degradation Path of Deltamethrin - MDPI.
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